molecular formula C20H31N3O3S B7000038 N-[3-(butan-2-ylsulfamoylmethyl)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide

N-[3-(butan-2-ylsulfamoylmethyl)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide

Cat. No.: B7000038
M. Wt: 393.5 g/mol
InChI Key: SOZCSDCNZIPKEX-UHFFFAOYSA-N
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Description

N-[3-(butan-2-ylsulfamoylmethyl)phenyl]-6-azaspiro[26]nonane-6-carboxamide is a complex organic compound with a unique structure that combines a spirocyclic framework with a sulfonamide group

Properties

IUPAC Name

N-[3-(butan-2-ylsulfamoylmethyl)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-3-16(2)22-27(25,26)15-17-6-4-7-18(14-17)21-19(24)23-12-5-8-20(9-10-20)11-13-23/h4,6-7,14,16,22H,3,5,8-13,15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZCSDCNZIPKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)CC1=CC(=CC=C1)NC(=O)N2CCCC3(CC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(butan-2-ylsulfamoylmethyl)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the sulfonamide group: This step involves the reaction of the spirocyclic intermediate with a sulfonamide reagent under controlled conditions.

    Final coupling: The final step involves coupling the sulfonamide intermediate with the appropriate phenyl derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(butan-2-ylsulfamoylmethyl)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[3-(butan-2-ylsulfamoylmethyl)phenyl]-6-azaspiro[2

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: Its spirocyclic framework could be useful in the design of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfonamide groups.

Mechanism of Action

The mechanism by which N-[3-(butan-2-ylsulfamoylmethyl)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes or receptors that recognize the sulfonamide group. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its target, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(butylsulfamoylmethyl)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide
  • N-[3-(propylsulfamoylmethyl)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide

Uniqueness

N-[3-(butan-2-ylsulfamoylmethyl)phenyl]-6-azaspiro[2.6]nonane-6-carboxamide is unique due to the specific combination of its spirocyclic core and the butan-2-ylsulfamoylmethyl group. This combination imparts distinct chemical and physical properties that differentiate it from similar compounds, potentially leading to unique applications in various fields.

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